3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a decrease in the proliferation of cancer cells and induces apoptosis. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens .
Comparison with Similar Compounds
3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its potent antimicrobial properties.
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) derivatives: These compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H19N3O4S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H19N3O4S/c1-4-20-11-7-10(14(19)17-15-18-16-9-23-15)8-12(21-5-2)13(11)22-6-3/h7-9H,4-6H2,1-3H3,(H,17,18,19) |
InChI Key |
MMFWHJOXBGRWKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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